5-Ethoxy-10-Gingerol
Overview
Description
5-Ethoxy-10-Gingerol is a derivative of gingerol, a major bioactive component found in ginger (Zingiber officinale). This compound is characterized by its unique structure, which includes an ethoxy group at the fifth position and a hydroxy-methoxyphenyl group. It is known for its potential pharmacological activities and is a subject of interest in various scientific research fields .
Scientific Research Applications
5-Ethoxy-10-Gingerol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the reactivity of gingerol derivatives.
Biology: It is investigated for its potential anti-inflammatory and antioxidant properties.
Medicine: Research focuses on its potential therapeutic effects, including anti-cancer and anti-diabetic activities.
Industry: It is used in the formulation of dietary supplements and functional foods
Safety and Hazards
Mechanism of Action
Target of Action
5-Ethoxy-10-Gingerol is a derivative of gingerol . It has been found to play an important role as a 5-hydroxytryptamine 3 (5-HT3) antagonist, neurokinin-1 (NK-1) antagonist, and possesses prokinetic activities .
Mode of Action
The mode of action of this compound is related to caspase-8, caspase-9, caspase-3, and caspase-7 activation, and also the breakdown of poly-ADP ribose polymerase (PARP) . It has also been found to improve glucose absorption in cells and express glucose transporter type 4 (GLUT4) on the outer membrane of the cells .
Biochemical Pathways
This compound affects a number of biochemical pathways. It has been reported to induce cell cycle arrest and exert anti-invasive and apoptosis-promoting effects through acting on multiple signaling pathways in different types of cancer cells . It may also act on the TNF-α, IL-6, NF-κB, cyclooxygenase-2 (COX-2), and caspase-3, and other tumor-metabolic pathway factors in the prevention of cancer .
Pharmacokinetics
The pharmacokinetics of this compound and its related compounds have been studied in rats . The study used an Ultra-Performance Liquid Chromatography Q-Exactive High-Resolution Mass Spectrometer (UPLC-Q-Exactive–HRMS) for simultaneous determination of eight compounds, including 6-gingerol, 6-shogaol, 8-gingerol, 8-shogaol, 10-gingerol, 10-shogaol, Zingerone, and 6-isodehydrogingenone in plasma and tissues of rats .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its anticancer properties. It has been found to induce cell cycle arrest, exert anti-invasive effects, and promote apoptosis . It also has potential antidiabetic activity, as it has been found to improve glucose absorption in cells .
Biochemical Analysis
Biochemical Properties
5-Ethoxy-10-Gingerol interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in certain metabolic pathways It interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-10-Gingerol typically involves the ethylation of 10-Gingerol. The process begins with the extraction of 10-Gingerol from ginger, followed by a reaction with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete ethylation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with strict control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Ethoxy-10-Gingerol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted phenyl compounds .
Comparison with Similar Compounds
- 6-Gingerol
- 8-Gingerol
- 10-Gingerol
- 6-Shogaol
- 8-Shogaol
Comparison: 5-Ethoxy-10-Gingerol is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and biological activities. Compared to other gingerol derivatives, it may exhibit different pharmacokinetics and bioavailability, making it a valuable compound for specific therapeutic applications .
Properties
IUPAC Name |
5-ethoxy-1-(4-hydroxy-3-methoxyphenyl)tetradecan-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O4/c1-4-6-7-8-9-10-11-12-21(27-5-2)18-20(24)15-13-19-14-16-22(25)23(17-19)26-3/h14,16-17,21,25H,4-13,15,18H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMWZRCCMNNCLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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